molecular formula C19H23NO6S2 B2581756 6-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 301688-58-4

6-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B2581756
CAS No.: 301688-58-4
M. Wt: 425.51
InChI Key: IVQFOPBPIIFIPF-UHFFFAOYSA-N
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Description

6-[(5E)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one ring substituted with a sulfanylidene group at position 2 and a 3,4,5-trimethoxyphenylmethylidene moiety at position 3. This compound belongs to a class of molecules with demonstrated interest in medicinal chemistry due to the pharmacological versatility of thiazolidinones, including anticancer, antimicrobial, and antidiabetic activities .

Properties

IUPAC Name

6-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6S2/c1-24-13-9-12(10-14(25-2)17(13)26-3)11-15-18(23)20(19(27)28-15)8-6-4-5-7-16(21)22/h9-11H,4-8H2,1-3H3,(H,21,22)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQFOPBPIIFIPF-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound with potential biological activity. Its structural complexity suggests a range of interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C20H22N2O4SC_{20}H_{22}N_2O_4S with a molecular weight of approximately 382.46 g/mol. The presence of functional groups such as thiazolidine and sulfanylidene indicates potential reactivity and biological interactions.

PropertyValue
Molecular FormulaC20H22N2O4SC_{20}H_{22}N_2O_4S
Molecular Weight382.46 g/mol
Melting PointNot available
SolubilityNot specified

Antimicrobial Activity

Research has demonstrated that compounds similar to 6-[(5E)-4-oxo-2-sulfanylidene...] exhibit significant antimicrobial properties. A study conducted on thiazolidine derivatives showed effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus through disk diffusion assays . These findings suggest that the compound may possess similar antimicrobial effects.

Antioxidant Properties

The antioxidant activity of thiazolidine derivatives has been documented, indicating that they can scavenge free radicals and protect cellular components from oxidative damage. This property is crucial for developing therapeutic agents aimed at diseases linked to oxidative stress .

Cytotoxicity Studies

Cytotoxicity assays performed on related compounds have shown varying degrees of toxicity against cancer cell lines. For example, thiazolidine derivatives have been tested against human cancer cell lines, revealing IC50 values that indicate their potential as anticancer agents. Further studies are needed to evaluate the specific cytotoxic effects of 6-[(5E)-4-oxo-2-sulfanylidene...] on different cancer cell lines.

The proposed mechanism by which thiazolidine derivatives exert their biological effects includes:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells, leading to reduced viability.
  • Modulation of Signaling Pathways : The interaction with various signaling pathways may enhance the therapeutic efficacy of these compounds.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazolidine derivatives including those structurally related to 6-[(5E)-4-oxo...]. The results indicated significant inhibition zones against E. coli and S. aureus, demonstrating the compound's potential as an antimicrobial agent .

Study 2: Antioxidant Activity

Research focused on the antioxidant properties of thiazolidine derivatives highlighted their ability to reduce oxidative stress markers in vitro. The study measured the reduction in malondialdehyde (MDA) levels as a marker for lipid peroxidation, showing promising results for compounds similar to 6-[(5E)-4-oxo...] .

Study 3: Cytotoxic Effects

A recent investigation into the cytotoxic effects of thiazolidine compounds found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is critical for developing safer anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives with varying substituents on the methylidene group and side chains exhibit distinct physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Properties

Substituent Group Molecular Formula Molecular Weight (g/mol) Key Features Reference
3,4,5-Trimethoxyphenyl C₂₀H₂₃NO₆S₂ ~437.5 High polarity due to three methoxy groups; potential tubulin interaction
4-Chlorophenylfuran C₂₀H₁₈ClNO₄S₂ 435.9 Chlorine and furan enhance lipophilicity (XLogP3 = 4.9)
4-tert-Butylphenyl C₂₀H₂₅NO₄S₂ 407.5 Bulky tert-butyl group; predicted collision cross-section: 196.6–204.7 Ų
2-Methoxyphenyl C₁₇H₁₉NO₄S₂ 365.46 Reduced steric bulk; SMILES: COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O
4-Fluorophenyl C₁₈H₁₈FNO₄S₂ 395.46 Fluorine substituent improves metabolic stability
Cinnamylidene C₁₈H₁₉NO₃S₂ 361.47 Extended conjugation; potential π-π stacking interactions

Q & A

Basic: What are the established synthetic routes for this compound, and what key reaction parameters influence yield and purity?

Answer:
The synthesis typically involves a multi-step condensation reaction to assemble the thiazolidinone core, followed by functionalization of the hexanoic acid chain and arylidene substituent. Key steps include:

  • Thiazolidinone formation : Reacting rhodanine derivatives with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) under basic conditions (e.g., piperidine in ethanol) to form the exocyclic double bond .
  • Hexanoic acid coupling : Using alkylation or nucleophilic substitution to attach the hexanoic acid moiety .
    Critical parameters :
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for thiazolidinone formation .
  • Temperature : Reflux conditions (~80–100°C) improve regioselectivity .
  • Purification : Recrystallization (ethanol/water) or silica gel chromatography (hexane:ethyl acetate gradients) ensures high purity (>95%) .

Advanced: How can regioselectivity in thiazolidinone ring formation be systematically optimized?

Answer:
Regioselectivity is influenced by steric and electronic effects of substituents. Strategies include:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) can direct bond formation .
  • Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity, temperature, and stoichiometry of the aldehyde-rhodanine ratio .
  • Kinetic studies : Monitor intermediate formation via TLC or in-situ IR to identify optimal reaction windows .

Basic: What in vitro assays are recommended for initial screening of anti-inflammatory activity?

Answer:
Standard assays include:

  • COX-1/COX-2 inhibition : Measure IC₅₀ values using enzyme immunoassays (EIAs) with purified cyclooxygenase isoforms .
  • Cytokine suppression : Quantify TNF-α or IL-6 levels in LPS-stimulated macrophages (e.g., RAW 264.7 cells) via ELISA .
  • NF-κB pathway analysis : Luciferase reporter assays in HEK293 cells transfected with NF-κB response elements .

Advanced: How can discrepancies in reported antimicrobial efficacy across structural analogs be resolved?

Answer:
Discrepancies often arise from substituent effects or assay variability. Mitigation strategies:

  • Comparative SAR studies : Test analogs with systematic substituent variations (e.g., methoxy vs. nitro groups) under standardized MIC assays (e.g., broth microdilution per CLSI guidelines) .
  • Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to distinguish intrinsic activity from uptake limitations .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., 3,4,5-trimethoxy groups enhance Gram-positive activity by ~40% vs. unsubstituted analogs) .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the arylidene substituent (δ 7.2–7.8 ppm for aromatic protons) and thiazolidinone carbonyl (δ 170–175 ppm) .
  • HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of hexanoic acid chain at m/z 250–300) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹) .

Advanced: How does the 3,4,5-trimethoxyphenyl group influence target binding compared to other aryl substituents?

Answer:
The trimethoxy group enhances:

  • Hydrophobic interactions : Molecular docking shows deeper penetration into enzyme pockets (e.g., COX-2) due to methoxy-induced lipophilicity .
  • π-Stacking : MD simulations reveal stable interactions with aromatic residues (e.g., Tyr355 in PPARγ) .
  • Metabolic stability : Compared to hydroxylated analogs, methoxy groups reduce Phase II glucuronidation, prolonging half-life in hepatic microsomes .

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